molecular formula C18H15ClFN3O2S B6693720 N-[4-chloro-3-(methylsulfinylmethyl)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide

N-[4-chloro-3-(methylsulfinylmethyl)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide

Cat. No.: B6693720
M. Wt: 391.8 g/mol
InChI Key: HANGJBCZZJQKGM-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(methylsulfinylmethyl)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a pyrazole ring, a carboxamide group, and distinct substituents such as a chloro group, a methylsulfinylmethyl group, and a fluorophenyl group. These structural features contribute to its diverse chemical reactivity and potential utility in research and industry.

Properties

IUPAC Name

N-[4-chloro-3-(methylsulfinylmethyl)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O2S/c1-26(25)11-12-10-13(6-7-14(12)19)21-18(24)16-8-9-23(22-16)17-5-3-2-4-15(17)20/h2-10H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANGJBCZZJQKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC1=C(C=CC(=C1)NC(=O)C2=NN(C=C2)C3=CC=CC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(methylsulfinylmethyl)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine.

    Substitution Reactions: The chloro and fluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions, using appropriate halogenated precursors and nucleophiles.

    Oxidation of the Methyl Group: The methylsulfinylmethyl group can be introduced by oxidizing a methylthio group using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(methylsulfinylmethyl)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfinylmethyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[4-chloro-3-(methylsulfinylmethyl)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(methylsulfinylmethyl)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-[4-chloro-3-(methylsulfinylmethyl)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Other pyrazole derivatives with different substituents, such as N-[4-chloro-3-(methylthio)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide.

    Uniqueness: The presence of the methylsulfinylmethyl group and the specific combination of chloro and fluorophenyl substituents contribute to its distinct chemical reactivity and potential biological activities.

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